molecular formula C19H24N2O5 B399868 ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

Cat. No.: B399868
M. Wt: 360.4g/mol
InChI Key: GOJLZNOXJZAQDY-VORVDWIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

The synthesis of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves several steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For industrial production, the process may involve the use of acid chlorides or acid anhydrides reacting with alcohols under controlled conditions . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours.

Chemical Reactions Analysis

Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Scientific Research Applications

Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems . The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with other esters such as ethyl acetate and methyl benzoate . While these compounds share similar ester functional groups, the presence of the morpholinyl and pyrrolidinyl groups in ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate provides unique properties and reactivity . This uniqueness makes it valuable in specific applications where other esters may not be suitable.

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl benzoate: An ester with a pleasant smell, used in perfumes and as a solvent.

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymerization reactions.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4g/mol

IUPAC Name

ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C19H24N2O5/c1-4-25-19(24)14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12(2)26-13(3)11-20/h5-8,12-13,16H,4,9-11H2,1-3H3/t12-,13-,16?/m0/s1

InChI Key

GOJLZNOXJZAQDY-VORVDWIASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@@H](O[C@H](C3)C)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C

Origin of Product

United States

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